molecular formula C14H16BrNO2 B1659413 1-benzyl-2-(ethoxycarbonyl)-1H-pyrrolium bromide CAS No. 649699-03-6

1-benzyl-2-(ethoxycarbonyl)-1H-pyrrolium bromide

Cat. No.: B1659413
CAS No.: 649699-03-6
M. Wt: 310.19 g/mol
InChI Key: LPAYETOFIWNVLA-UHFFFAOYSA-N
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Description

1-benzyl-2-(ethoxycarbonyl)-1H-pyrrolium bromide is a heterocyclic organic compound that features a pyrrolium ring substituted with a benzyl group and an ethoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-2-(ethoxycarbonyl)-1H-pyrrolium bromide typically involves the reaction of pyrrole with benzyl bromide and ethyl chloroformate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reactions. The reaction mixture is often refluxed in an appropriate solvent like dichloromethane or tetrahydrofuran to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-2-(ethoxycarbonyl)-1H-pyrrolium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrolium salts.

    Reduction: Reduction reactions can convert the pyrrolium ring to a pyrrole ring.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethoxycarbonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Pyrrolium salts.

    Reduction: Pyrrole derivatives.

    Substitution: Various substituted pyrrolium compounds depending on the nucleophile used.

Scientific Research Applications

1-benzyl-2-(ethoxycarbonyl)-1H-pyrrolium bromide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-benzyl-2-(ethoxycarbonyl)-1H-pyrrolium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-2-(methoxycarbonyl)-1H-pyrrolium bromide
  • 1-benzyl-2-(acetoxycarbonyl)-1H-pyrrolium bromide
  • 1-benzyl-2-(propoxycarbonyl)-1H-pyrrolium bromide

Uniqueness

1-benzyl-2-(ethoxycarbonyl)-1H-pyrrolium bromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The ethoxycarbonyl group provides a balance between hydrophilicity and lipophilicity, making the compound versatile for various applications.

Properties

IUPAC Name

ethyl 1-benzyl-1H-pyrrol-1-ium-2-carboxylate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2.BrH/c1-2-17-14(16)13-9-6-10-15(13)11-12-7-4-3-5-8-12;/h3-10H,2,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPAYETOFIWNVLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C[NH+]1CC2=CC=CC=C2.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380831
Record name 1-benzyl-2-(ethoxycarbonyl)-1H-pyrrolium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

649699-03-6
Record name 1-benzyl-2-(ethoxycarbonyl)-1H-pyrrolium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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